

Standard Operating Procedure for APL-102 Experiments

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Compound of Interest

Compound Name: AP-102

Cat. No.: B1665579

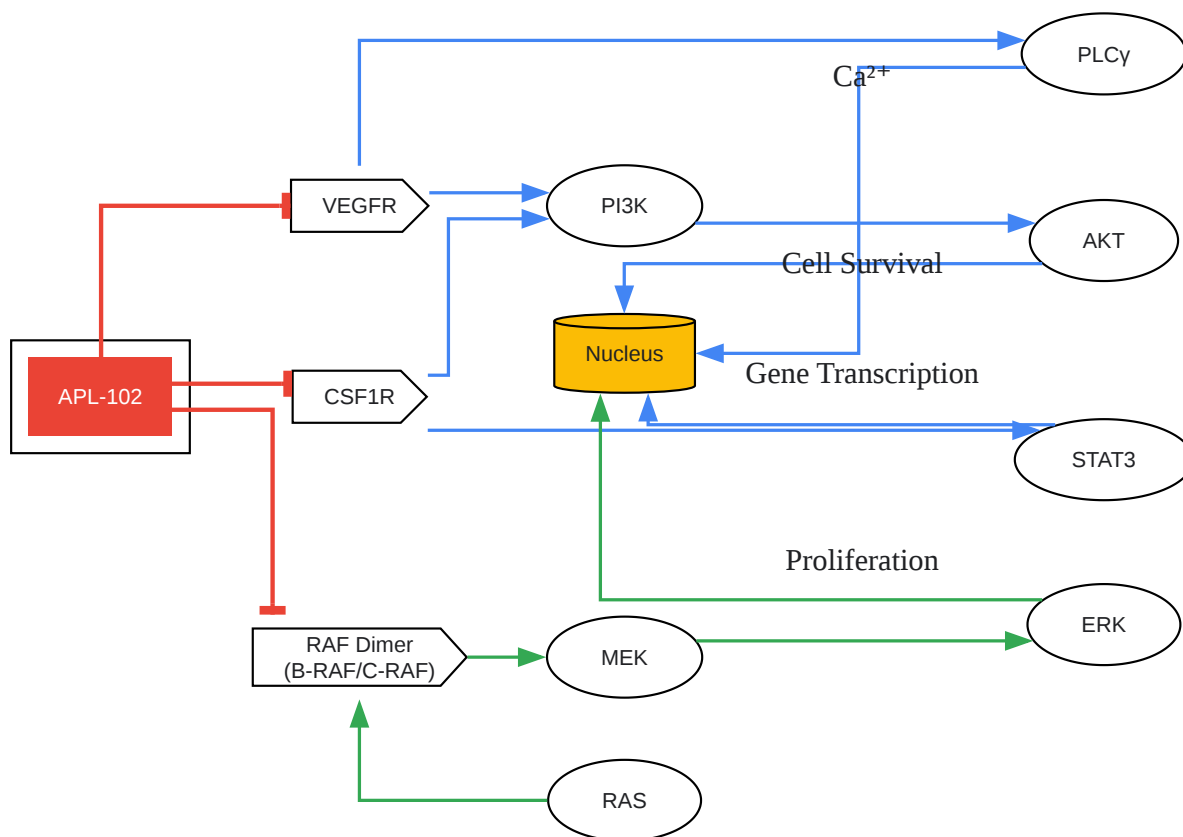
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Introduction

APL-102 is an orally administered, small molecule multi-tyrosine kinase inhibitor (MTKI) that targets several key oncogenic drivers.^[1] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR), B-RAF, C-RAF, and Colony Stimulating Factor 1 Receptor (CSF1R).^{[1][2]} By inhibiting these receptor tyrosine kinases, APL-102 has the potential to impede tumor angiogenesis, cell proliferation, and modulate the tumor microenvironment.^[1] Preclinical studies have indicated its potent anti-tumor activity across various cancer models, including liver, breast, colorectal, gastric, esophageal, and lung cancers.^[3] This document provides detailed protocols for in vitro and cell-based assays to characterize the activity of APL-102.

Mechanism of Action: Signaling Pathway

APL-102 exerts its anti-cancer effects by concurrently inhibiting multiple signaling pathways critical for tumor growth and survival. The diagram below illustrates the primary signaling cascades targeted by APL-102.



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Figure 1: APL-102 Mechanism of Action.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of APL-102 against target kinases (VEGFR, B-RAF, C-RAF, CSF1R).

Materials:

- Recombinant human kinases (VEGFR2, B-RAF, C-RAF, CSF1R)
- Kinase-specific peptide substrates

- APL-102 compound
- ATP (Adenosine triphosphate)
- Kinase buffer
- ADP-Glo™ Kinase Assay kit
- 384-well white assay plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare a serial dilution of APL-102 in DMSO, followed by a further dilution in kinase buffer.
- Add 2.5 μ L of the diluted APL-102 or vehicle control (DMSO) to the wells of a 384-well plate.
- Add 2.5 μ L of a solution containing the kinase and its specific substrate to each well.
- Initiate the kinase reaction by adding 5 μ L of ATP solution to each well.
- Incubate the plate at room temperature for 1 hour.
- Stop the kinase reaction and deplete the remaining ATP by adding 5 μ L of ADP-Glo™ Reagent.
- Incubate for 40 minutes at room temperature.
- Add 10 μ L of Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
- Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the IC₅₀ values by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of APL-102 on cancer cell lines.

Materials:

- Human cancer cell lines (e.g., HUVEC for angiogenesis, A375 for B-RAF mutant melanoma)
- Cell culture medium and supplements
- APL-102 compound
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- 96-well clear-bottom white assay plates
- Plate reader capable of luminescence detection

Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of APL-102 or vehicle control.
- Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- Equilibrate the plate to room temperature for 30 minutes.
- Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence.
- Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

Western Blot Analysis of Phosphorylated Kinases

Objective: To confirm the inhibition of downstream signaling pathways by APL-102 in a cellular context.

Materials:

- Cancer cell line of interest
- APL-102 compound
- Lysis buffer
- Protein assay kit
- SDS-PAGE gels
- Transfer buffer and membranes
- Primary antibodies (e.g., anti-p-VEGFR, anti-p-ERK, anti-p-AKT)
- Secondary antibodies (HRP-conjugated)
- Chemiluminescent substrate
- Imaging system

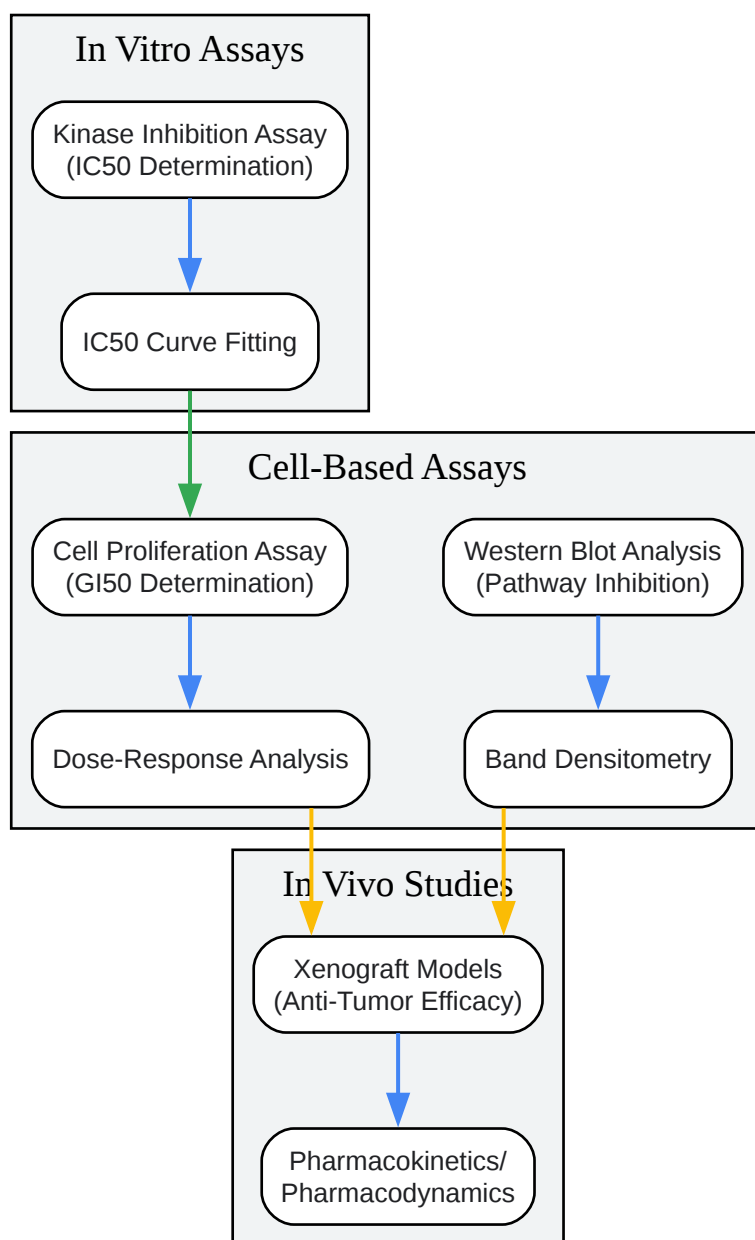
Procedure:

- Culture cells to 70-80% confluency and then serum-starve overnight.
- Treat the cells with various concentrations of APL-102 for a specified time (e.g., 2 hours).
- Stimulate the cells with an appropriate growth factor (e.g., VEGF) to induce kinase phosphorylation.
- Lyse the cells and determine the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

- Block the membrane and incubate with the primary antibody overnight.
- Wash the membrane and incubate with the secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Analyze the band intensities to determine the extent of phosphorylation inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the characterization of APL-102.



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Figure 2: Experimental Workflow for APL-102.

Data Presentation

All quantitative data from the described experiments should be summarized in the following tables for clear comparison and analysis.

Table 1: In Vitro Kinase Inhibition

Target Kinase	APL-102 IC50 (nM)
VEGFR2	
B-RAF	
C-RAF	
CSF1R	

Table 2: Cell Proliferation Inhibition

Cell Line	APL-102 GI50 (μM)
HUVEC	
A375	
HT-29	
PANC-1	

Table 3: Pathway Inhibition in Cells (Western Blot Summary)

Cell Line	Treatment	p-VEGFR (% Inhibition)	p-ERK (% Inhibition)
HUVEC	100 nM		
HUVEC	1 μM		
A375	100 nM		
A375	1 μM		

Note: The tables are templates. Actual values should be filled in upon completion of the experiments. The percentage of inhibition in Table 3 should be calculated relative to the vehicle-treated control.

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